molecular formula C10H19NO B3024014 1-Cyclohexylpyrrolidin-3-ol CAS No. 51045-31-9

1-Cyclohexylpyrrolidin-3-ol

Cat. No.: B3024014
CAS No.: 51045-31-9
M. Wt: 169.26 g/mol
InChI Key: BMNGGBHHOBJIAP-UHFFFAOYSA-N
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Description

1-Cyclohexylpyrrolidin-3-ol is an organic compound with the molecular formula C10H19NO It features a pyrrolidine ring substituted with a cyclohexyl group and a hydroxyl group at the third position

Scientific Research Applications

1-Cyclohexylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for the study and application of 1-Cyclohexylpyrrolidin-3-ol and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . The development of new pyrrolidine compounds with different biological profiles could be a promising area of research .

Biochemical Analysis

Biochemical Properties

1-Cyclohexylpyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the Akt pathway, which is involved in cell survival and proliferation . This modulation can lead to changes in gene expression profiles, affecting the production of proteins involved in cell cycle regulation and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, leading to changes in their activity. For instance, it has been found to interact with cytochrome P450 enzymes, resulting in the inhibition of their catalytic activity . This interaction involves the binding of this compound to the active site of the enzyme, preventing the substrate from accessing the catalytic center. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over short periods . Long-term exposure to environmental factors such as light and temperature can lead to gradual degradation, affecting its potency and efficacy. In in vitro studies, the effects of this compound on cellular function have been observed to persist for several hours, with some long-term effects on cell viability and function noted in in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, with some beneficial effects on cellular function and metabolism . At higher doses, this compound can exhibit toxic effects, including renal and hepatic toxicity. These adverse effects are often dose-dependent, with a threshold dose above which toxicity becomes significant. It is important to carefully monitor the dosage to avoid potential toxic effects while maximizing the therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions lead to the formation of more water-soluble metabolites, which are then excreted from the body. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . The distribution of this compound is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to diffuse through lipid bilayers and aqueous environments.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to its specific destinations. The subcellular localization can influence the interactions of this compound with other biomolecules, affecting its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpyrrolidin-3-ol can be synthesized through several methods. One common approach involves the cyclization of N-cyclohexyl-3-aminopropanol under acidic conditions. Another method includes the reduction of 1-cyclohexylpyrrolidin-3-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-cyclohexylpyrrolidin-3-one.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the cyclohexyl group.

    1-Cyclohexylpyrrolidin-3-one: An oxidized form of 1-Cyclohexylpyrrolidin-3-ol.

    Prolinol: A related compound with a similar structure but different substituents.

Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a hydroxyl group on the pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-cyclohexylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h9-10,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNGGBHHOBJIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539047
Record name 1-Cyclohexylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51045-31-9
Record name 1-Cyclohexylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

With stirring 1,4-dibromo-2-butanol (696 g, 3 mol) was added dropwise to cyclohexylamine (595 g, 6 mol). The addition was rapid until the reaction temperature reached 130° C. and then slowed so as to maintain the temperature at 130°-135° C. When the addition was completed the mixture was heated at 130° C. for 2 h. The mixture was then poured into 3 L of water with stirring. The aqueous mixture was filtered and the filtrate extracted with 1 L of ether. The aqueous solution was basified with 50% sodium hydroxide solution. The oil which separated from solution was removed. The aqueous layer was extracted with three 400 ml portions of ether and the extract combined with the oil. The ether solution was dried (Na2SO4) and concentrated. The residual oil was distilled and the fraction boiling at 165°-180° C./39 mm was collected. A higher boiling fraction (180°-190° C./39 mm) was collected and redistilled to give some additional material boiling at 165°-180° C./39 mm for a total yield of 329.6 g (77%).
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696 g
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595 g
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3 L
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Synthesis routes and methods II

Procedure details

To 99 g. of cyclohexylamine at reflux temperature is added 115.5 g. of 1,4-dibromo-2-butanol at a rate which maintains reflux without external heating. The temperature of the reaction mixture is maintained at 130°-140° C. in an oil bath for two hours after addition is complete. Water (100 ml.) is added and this mixture is then acidified with concentrated hydrochloric acid, cooled and extracted with ether. The aqueous layer is made alkaline with 50% aqueous sodium hydroxide solution, saturated with solid potassium carbonate and extracted three times with chloroform. The combined chloroform extracts are dried over potassium carbonate, concentrated and the residue distilled in vacuo to give N-cyclohexyl-3-pyrrolidinol.
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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